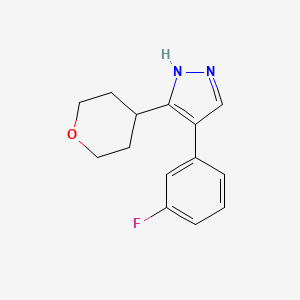
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as FO-Pyrazole and has been used in studies related to drug discovery, cancer research, and neuroscience.
作用機序
The mechanism of action of FO-Pyrazole is not fully understood, but it is believed to act through the inhibition of various cellular pathways. FO-Pyrazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell signaling and regulation. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
FO-Pyrazole has been found to have significant biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. Additionally, FO-Pyrazole has been found to have neuroprotective effects, reducing the toxicity of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
FO-Pyrazole has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on FO-Pyrazole. One area of interest is the development of new cancer therapies based on the anticancer activity of FO-Pyrazole. Additionally, further studies are needed to fully understand the mechanism of action of FO-Pyrazole and its potential applications in the treatment of neurodegenerative diseases. Other future directions include the development of new synthesis methods for FO-Pyrazole and the optimization of its properties for use in various applications.
Conclusion:
FO-Pyrazole is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity. FO-Pyrazole has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience. While the mechanism of action of FO-Pyrazole is not fully understood, it has been found to have significant biochemical and physiological effects on cells. Further research is needed to fully understand the potential applications of FO-Pyrazole and to develop new synthesis methods and optimize its properties for use in various applications.
合成法
The synthesis of FO-Pyrazole involves the reaction between 3-fluorobenzaldehyde and 4-hydroxy-2-oxanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to FO-Pyrazole. This synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity.
科学的研究の応用
FO-Pyrazole has been extensively studied for its potential applications in drug discovery. It has been shown to have significant anticancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, FO-Pyrazole has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown that FO-Pyrazole can act as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-3-1-2-11(8-12)13-9-16-17-14(13)10-4-6-18-7-5-10/h1-3,8-10H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALUDYJIUVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


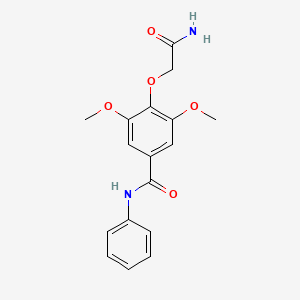
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)


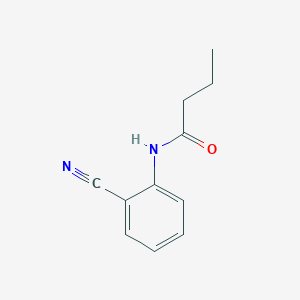

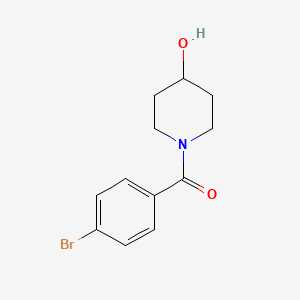

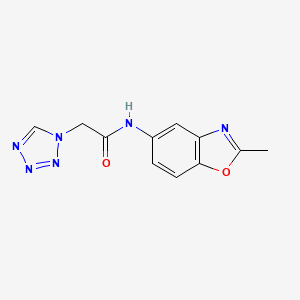
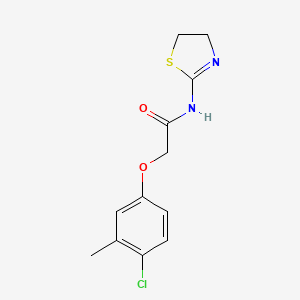

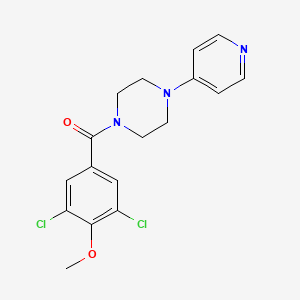
![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)